molecular formula C11H20NO3P B14655640 Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate CAS No. 51805-11-9

Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate

Cat. No.: B14655640
CAS No.: 51805-11-9
M. Wt: 245.25 g/mol
InChI Key: KPGPXQQTQRPXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a phosphoryl group, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a phosphorylating agent. Common reagents used in this process include ethanol and propanoic acid, with the reaction being catalyzed by an acid such as sulfuric acid . The reaction conditions often require heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in these interactions, often participating in phosphorylation reactions that regulate various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.

    Methyl butyrate: Known for its fruity odor and used in the food industry.

    Isopropyl butyrate: Used in perfumes and as a flavoring agent.

Uniqueness

Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is unique due to the presence of the phosphoryl group, which imparts distinct chemical and biological properties. This makes it more versatile in scientific research and industrial applications compared to simpler esters .

Properties

CAS No.

51805-11-9

Molecular Formula

C11H20NO3P

Molecular Weight

245.25 g/mol

IUPAC Name

ethyl 3-[2-cyanopropyl(ethyl)phosphoryl]propanoate

InChI

InChI=1S/C11H20NO3P/c1-4-15-11(13)6-7-16(14,5-2)9-10(3)8-12/h10H,4-7,9H2,1-3H3

InChI Key

KPGPXQQTQRPXMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCP(=O)(CC)CC(C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.